1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]-
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Overview
Description
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- is an organic compound with a heterocyclic core. It is known for its unique structure and properties, making it a valuable compound in various scientific fields. The compound is characterized by its crystalline colorless solid form and its ability to decompose upon heating, releasing carbon dioxide and acetone .
Preparation Methods
The synthesis of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method yields the compound in excellent purity and quantity. Industrial production methods may involve alternative routes, such as the reaction of malonic acid with isopropenyl acetate and catalytic sulfuric acid .
Chemical Reactions Analysis
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used as an intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- involves its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge in the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[[[4-(2-phenyldiazenyl)phenyl]amino]methylene]- is unique due to its high acidity and stability. Similar compounds include:
Barbituric Acid: Shares some properties with 1,3-Dioxane-4,6-dione but differs in its chemical structure and reactivity.
Dimethyl Malonate: Although closely related, it is significantly less acidic compared to 1,3-Dioxane-4,6-dione.
These comparisons highlight the unique properties and applications of 1,3-Dioxane-4,6-dione, making it a valuable compound in various scientific fields.
Properties
CAS No. |
909354-65-0 |
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Molecular Formula |
C19H17N3O4 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2,2-dimethyl-5-[(4-phenyldiazenylanilino)methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C19H17N3O4/c1-19(2)25-17(23)16(18(24)26-19)12-20-13-8-10-15(11-9-13)22-21-14-6-4-3-5-7-14/h3-12,20H,1-2H3 |
InChI Key |
HGEGSWZIZWNWOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O1)C |
Origin of Product |
United States |
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